3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a quinoline moiety, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-quinolinecarboxaldehyde with 2-phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Additionally, purification techniques like recrystallization and chromatography would be employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The phenylethyl and quinoline groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups into the phenylethyl or quinoline moieties.
Scientific Research Applications
3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological responses. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Quinoline Derivatives: Compounds containing the quinoline moiety.
Phenylethylamines: Compounds with a phenylethyl group.
Uniqueness
3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. Unlike other thiazolidinones, it possesses both a quinoline and a phenylethyl group, enhancing its potential for diverse applications.
Properties
Molecular Formula |
C21H16N2OS2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
(5Z)-3-(2-phenylethyl)-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16N2OS2/c24-20-19(14-16-10-12-22-18-9-5-4-8-17(16)18)26-21(25)23(20)13-11-15-6-2-1-3-7-15/h1-10,12,14H,11,13H2/b19-14- |
InChI Key |
DENGBXPCSKBWJE-RGEXLXHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=NC4=CC=CC=C34)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=NC4=CC=CC=C34)SC2=S |
Origin of Product |
United States |
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